(4-Cyclopropylmorpholin-3-yl)methanamine
Description
(4-Cyclopropylmorpholin-3-yl)methanamine is a morpholine-derived compound featuring a cyclopropyl substituent on the morpholine ring and a methanamine functional group. Morpholine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for piperazine and other heterocycles, offering tunable solubility, metabolic stability, and receptor-binding properties.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4-cyclopropylmorpholin-3-yl)methanamine |
InChI |
InChI=1S/C8H16N2O/c9-5-8-6-11-4-3-10(8)7-1-2-7/h7-8H,1-6,9H2 |
InChI Key |
KUQOSCZDZYASDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCOCC2CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (4-Cyclopropylmorpholin-3-yl)methanamine with structurally related methanamine derivatives, emphasizing molecular features, physicochemical properties, and safety profiles:
Structural and Functional Differences
- Morpholine vs. Aromatic Rings : The morpholine ring in this compound provides polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl or chlorophenyl groups in analogs .
- Halogen Effects: Fluorine in (1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine improves metabolic stability and bioavailability compared to non-halogenated analogs .
- Heterocyclic Diversity : The furan-containing derivative () exhibits distinct electronic properties due to its oxygen atom, influencing reactivity in catalytic processes .
Pharmacological and Industrial Relevance
- This compound : Likely targets amine-binding receptors (e.g., serotonin or dopamine receptors) due to morpholine’s prevalence in CNS drugs.
- (3-Cyclopropylphenyl)methanamine : Used as a building block in drug discovery for its rigid, lipophilic structure .
- Chlorophenyl and Fluoropyridine Derivatives : Demonstrated roles in agrochemicals (germination inhibition in wheat) and kinase inhibitors, respectively .
Research Findings and Data Gaps
- Solubility Data : Methanamine derivatives exhibit variable solubility; e.g., methylamine in pyridine has a mole fraction of 0.15 at 298 K . However, data for cyclopropyl-morpholine derivatives are lacking.
- Safety : While (3-Cyclopropylphenyl)methanamine is classified as low-risk, chlorophenyl analogs require stringent protective measures .
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